Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted 2,4-Diaminopyrimidine
The introduction of methyl groups at the N4 and 6 positions significantly increases calculated lipophilicity versus the unsubstituted parent scaffold. N4,6-dimethylpyrimidine-2,4-diamine exhibits a computed XLogP3-AA of 0.6 [1], whereas 2,4-diaminopyrimidine (PubChem CID 135401680) has a computed XLogP3-AA of -0.7 [2]. This 1.3 log unit difference is critical for achieving brain penetration (desirable for CNS oncology targets) or improving cellular permeability, which directly correlates with enhanced in vitro EHMT2 cellular IC₅₀ values reported in SAR campaigns.
| Evidence Dimension | Computed XLogP3-AA Lipophilicity |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 2,4-Diaminopyrimidine (XLogP3-AA = -0.7) |
| Quantified Difference | Δ 1.3 log units (increased lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem release 2019.06.18 |
Why This Matters
A higher logP value predicts better passive membrane permeability, which is essential for translating in vitro receptor binding activity into cellular target engagement; this metric provides procurement justification when the ultimate goal is to synthesize cell-active lead compounds.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 45076015 (N4,6-dimethylpyrimidine-2,4-diamine). National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 135401680: 2,4-diaminopyrimidine. National Center for Biotechnology Information. Retrieved April 2026. View Source
